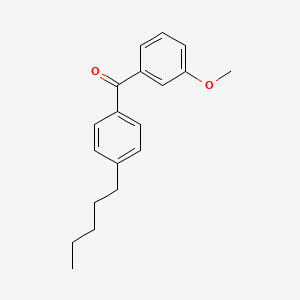

3-Methoxy-4'-n-pentylbenzophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methoxyphenyl)-(4-pentylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O2/c1-3-4-5-7-15-10-12-16(13-11-15)19(20)17-8-6-9-18(14-17)21-2/h6,8-14H,3-5,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJOJWPKJPIUGGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00641477 | |

| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-68-2 | |

| Record name | (3-Methoxyphenyl)(4-pentylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00641477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Methoxy 4 N Pentylbenzophenone

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a foundational strategy in organic synthesis that deconstructs a target molecule into simpler, commercially available, or easily synthesizable precursors. For 3-Methoxy-4'-n-pentylbenzophenone, this process reveals two primary disconnection approaches, both centered around the formation of the central ketone's carbon-carbon bonds.

The most common disconnection is at the carbonyl group, which suggests a Friedel-Crafts acylation reaction. This approach identifies two potential pairs of precursors:

Pair A: 3-Methoxybenzoyl chloride and n-pentylbenzene.

Pair B: 4-n-Pentylbenzoyl chloride and anisole (B1667542).

A second disconnection strategy involves a carbon-carbon bond between one of the aryl rings and the carbonyl carbon, pointing towards organometallic coupling reactions. This would involve precursors such as:

A 3-methoxyphenyl (B12655295) organometallic reagent (e.g., a Grignard or organolithium reagent) and a 4-n-pentylbenzoyl halide.

A 4-n-pentylphenyl organometallic reagent and a 3-methoxybenzoyl halide.

Further analysis of these precursors reveals even simpler starting materials. For instance, n-pentylbenzene can be synthesized via Friedel-Crafts alkylation of benzene (B151609) with 1-chloropentane. Similarly, 3-methoxybenzoyl chloride and 4-n-pentylbenzoyl chloride can be prepared from their corresponding benzoic acids, 3-methoxybenzoic acid and 4-n-pentylbenzoic acid, respectively. These benzoic acids, in turn, can be derived from simpler aromatic compounds through various functional group interconversions.

Classical Synthetic Routes to Benzophenone (B1666685) Core Structures

The construction of the benzophenone core is a well-established area of organic synthesis, with several reliable methods at the disposal of chemists.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a direct method for synthesizing aryl ketones. nih.govresearchgate.net This reaction typically involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). researchgate.net

For the synthesis of this compound, two primary Friedel-Crafts acylation pathways are viable:

Route 1: The acylation of n-pentylbenzene with 3-methoxybenzoyl chloride.

Route 2: The acylation of anisole with 4-n-pentylbenzoyl chloride.

The choice between these routes can be influenced by the directing effects of the substituents on the aromatic rings. The methoxy (B1213986) group is an ortho-, para-director, while the n-pentyl group is also an ortho-, para-director. In the acylation of anisole, the incoming acyl group will be directed to the para position, which is sterically favored, to yield the desired product. In the case of n-pentylbenzene, acylation will also predominantly occur at the para position. However, the presence of the deactivating acyl group can sometimes lead to challenges, and careful optimization of reaction conditions is often necessary to achieve high yields and regioselectivity. rsc.org Anomalous Friedel-Crafts reactions have also been reported, highlighting the complexity of these transformations. rsc.org

Organometallic Coupling Reactions

Modern organic synthesis has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile alternative to classical methods for forming carbon-carbon bonds. openstax.org Several of these reactions can be adapted for the synthesis of benzophenones.

Suzuki Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organohalide. libretexts.org To synthesize this compound, one could couple 3-methoxyphenylboronic acid with 4-n-pentylbenzoyl chloride or, alternatively, 4-n-pentylphenylboronic acid with 3-methoxybenzoyl chloride. The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in the presence of a nickel or palladium catalyst. The synthesis of the target benzophenone could be achieved by coupling a 3-methoxyphenylzinc halide with a 4-n-pentylbenzoyl halide, or vice versa.

Stille Coupling: This coupling reaction employs an organotin reagent (organostannane) and an organohalide, catalyzed by a palladium complex. A possible route would involve the reaction of a 3-methoxyphenylstannane with a 4-n-pentylbenzoyl halide.

These organometallic methods often provide higher yields and greater functional group compatibility compared to Friedel-Crafts reactions, although they may require the synthesis of specific organometallic reagents. openstax.orglibretexts.org

Regioselective Functionalization Strategies for Methoxy and Alkyl Substituents

The existing methoxy and n-pentyl groups on the benzophenone scaffold can be further modified to create a library of related compounds. The regioselectivity of these functionalization reactions is crucial for synthesizing specific isomers.

The aromatic rings of this compound are activated towards electrophilic aromatic substitution by the methoxy and n-pentyl groups. The methoxy group is a strong ortho-, para-director, while the n-pentyl group is a weaker ortho-, para-director. This directing influence can be exploited to introduce additional substituents at specific positions. For example, nitration of the molecule would be expected to occur primarily at the positions ortho and para to the methoxy and n-pentyl groups. Subsequent reduction of the nitro group could then provide an amino functionality, opening up further avenues for derivatization. mdpi.commdpi.com

Derivatization Techniques for Analogues of this compound

The synthesis of analogues of this compound can be achieved through various derivatization techniques, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry or the fine-tuning of material properties.

Introduction of Diverse Alkyl Chain Lengths and Structures

The core structure of this compound serves as a foundational scaffold for the synthesis of a variety of analogs. A key focus in the chemical exploration of this compound is the modification of the alkyl chain at the 4'-position of the benzophenone. This allows for a systematic investigation of how chain length and structure influence the molecule's properties. The synthesis of these analogs is often achieved through established chemical transformations.

One common strategy involves the acylation of a suitable precursor followed by reduction. For instance, analogs with varying N-alkyl substituents can be prepared. This process typically starts with a nor-compound which is then acylated. The resulting amide is subsequently reduced, often using a hydride reducing agent, to yield the desired N-alkylated product. Direct alkylation of the precursor is another viable synthetic route.

Through these methods, a range of alkyl and arylalkyl substituents can be introduced, including but not limited to n-butyl, allyl, benzyl, and 3-phenylpropyl groups. nih.gov This versatility allows for the creation of a library of compounds with systematically varied side chains, which is crucial for structure-activity relationship (SAR) studies. The ability to introduce such a diverse array of functional groups highlights the robustness of the synthetic methodologies employed.

The table below illustrates examples of different alkyl and arylalkyl groups that can be introduced, showcasing the structural diversity achievable.

| Substituent Type | Example Substituents |

| Alkyl | n-Butyl |

| Alkenyl | Allyl |

| Arylalkyl | Benzyl, 3-Phenylpropyl |

Considerations for Synthetic Efficiency and Reaction Yield Optimization

Optimizing the efficiency and yield of the synthesis of this compound and its analogs is a critical aspect of its chemical development. The choice of synthetic route and reaction conditions plays a pivotal role in achieving high yields and purity of the final product.

In multi-step syntheses, such as those involving acylation followed by reduction, each step must be carefully optimized. For the acylation step, factors such as the choice of acylating agent, solvent, temperature, and reaction time are crucial. Similarly, for the reduction of the intermediate amide, the selection of the reducing agent (e.g., various hydride reagents) and the reaction conditions must be fine-tuned to maximize the conversion to the desired amine and minimize the formation of byproducts.

Ultimately, the goal is to develop a synthetic protocol that is not only high-yielding but also scalable and reproducible. This involves a thorough understanding of the reaction mechanism and the influence of various parameters on the reaction outcome.

Advanced Spectroscopic and Structural Characterization of 3 Methoxy 4 N Pentylbenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

Unambiguous Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis

¹H NMR Spectroscopy : In the ¹H NMR spectrum of 3-Methoxy-4'-n-pentylbenzophenone, distinct signals would be expected for each unique proton environment. The aromatic protons would appear in the downfield region (typically δ 6.5-8.0 ppm). The protons of the methoxy (B1213986) group (-OCH₃) would present as a sharp singlet, likely around δ 3.8 ppm. The n-pentyl group would show a series of signals in the upfield region (δ 0.9-2.7 ppm), including a characteristic triplet for the terminal methyl group (CH₃) and overlapping multiplets for the methylene (B1212753) groups (CH₂). The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the benzophenone (B1666685) core is expected to have a chemical shift in the highly deshielded region of the spectrum (around δ 195 ppm). Aromatic carbons would generate signals between δ 110-160 ppm, with carbons attached to the methoxy group and the carbonyl group showing distinct shifts due to electronic effects. The methoxy carbon would appear around δ 55 ppm. The carbons of the n-pentyl chain would be observed in the upfield region (δ 14-40 ppm).

Hypothetical ¹H and ¹³C NMR Data for this compound

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | - | ~195.0 |

| Aromatic C-O | - | ~159.5 |

| Aromatic C (quaternary) | - | ~138.0, ~135.0 |

| Aromatic C-H | ~7.0-7.8 | ~114.0-132.0 |

| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~55.5 |

| -CH₂- (pentyl, alpha) | ~2.7 (t, 2H) | ~38.0 |

| -CH₂- (pentyl) | ~1.6 (m, 2H) | ~31.0 |

| -CH₂- (pentyl) | ~1.3 (m, 2H) | ~22.5 |

| -CH₂- (pentyl) | ~1.3 (m, 2H) | ~30.0 |

| -CH₃ (pentyl) | ~0.9 (t, 3H) | ~14.0 |

Elucidation of Connectivities and Spatial Relationships via 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure from the individual ¹H and ¹³C NMR data.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between the adjacent methylene protons within the n-pentyl chain and between ortho-coupled protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the n-pentyl chain and the aromatic rings.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. Key correlations would include those between the methoxy protons and the aromatic carbon they are attached to, and between the alpha-methylene protons of the pentyl group and the aromatic and carbonyl carbons, thus confirming the connectivity of the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of atoms. This would be particularly useful in determining the preferred conformation of the molecule, for example, by observing correlations between the methyoxy protons and nearby aromatic protons.

Vibrational Spectroscopy for Functional Group Identification and Molecular Conformation

Vibrational spectroscopy, including FT-IR and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit several characteristic absorption bands. A strong, sharp peak corresponding to the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1650-1680 cm⁻¹. The C-O stretching of the methoxy group would likely appear around 1250 cm⁻¹ and 1030 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the n-pentyl group would appear just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. The aromatic ring vibrations, particularly the symmetric "breathing" modes, often give rise to strong Raman signals. The C=O stretch would also be Raman active. The non-polar bonds of the n-pentyl chain would also be expected to show characteristic signals in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data

| Functional Group | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |

| Carbonyl (C=O) Stretch | 1680-1650 | 1680-1650 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-O Stretch (methoxy) | ~1250, ~1030 | Weak |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula. For this compound (C₁₉H₂₂O₂), the expected exact mass would be approximately 282.1620 g/mol .

In addition to exact mass determination, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve cleavage at the carbonyl group (alpha-cleavage), leading to the formation of benzoyl and substituted benzoyl cations. Loss of the pentyl chain or the methoxy group would also be expected fragmentation patterns, providing further confirmation of the molecular structure.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method would provide definitive information on the molecular conformation, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A suitable single crystal of the compound would be grown, for instance, by slow evaporation from a solvent. nih.gov This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be analyzed to generate an electron density map, from which the atomic positions can be determined.

For a molecule like this compound, X-ray crystallography would reveal the dihedral angle between the two phenyl rings, which is a critical conformational feature of benzophenone derivatives. For example, in the related compound 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the vanillin (B372448) group is essentially planar and forms a dihedral angle of 4.95 (8)° with the benzene (B151609) ring of the nitrobenzene (B124822) group. nih.govnih.gov Similar analysis would be crucial for understanding the solid-state structure of this compound.

Furthermore, the analysis would elucidate the crystal packing, identifying any intermolecular interactions such as hydrogen bonds or van der Waals forces that stabilize the crystal lattice. In the case of 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde, the crystal packing is stabilized by weak, non-classical intermolecular C-H···O interactions that link adjacent molecules. nih.govnih.gov

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value/Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Molecules per Unit Cell (Z) | Integer value |

| Dihedral Angle (Phenyl-CO-Phenyl) | Degrees (°) |

| Key Bond Lengths (C=O, C-O, C-C) | Angstroms (Å) |

| Key Bond Angles | Degrees (°) |

| Intermolecular Interactions | e.g., C-H···O, π-π stacking |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to study the electronic transitions within a molecule. These techniques provide insights into the molecular structure and its electronic properties.

Electronic Absorption (UV-Vis) Spectroscopy: A solution of this compound would be analyzed in a UV-Vis spectrophotometer to obtain its absorption spectrum. This spectrum would show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions within the benzophenone core. The methoxy and n-pentyl substituents would influence the position (λmax) and intensity (molar absorptivity, ε) of these bands. For instance, in a related compound, 3-hydroxy-4-methoxy benzal acrolein, absorption bands at 218 nm and 248 nm are attributed to the E2 and B bands of the benzene ring, with a maximum absorbance wavelength at 341 nm due to π-conjugation.

Electronic Emission (Fluorescence) Spectroscopy: The emission spectrum of this compound would be recorded by exciting the sample at a wavelength corresponding to one of its absorption maxima. The resulting fluorescence spectrum would provide information about the excited state of the molecule. The fluorescence quantum yield and lifetime are key parameters that could be determined to characterize the de-excitation pathways.

Table 2: Hypothetical Spectroscopic Data for this compound

| Technique | Parameter | Expected Observation |

| UV-Vis Absorption | λmax (π→π) | ~250-290 nm |

| λmax (n→π) | ~330-360 nm | |

| Molar Absorptivity (ε) | L·mol⁻¹·cm⁻¹ | |

| Fluorescence Emission | Excitation Wavelength (λex) | Corresponding to a UV-Vis absorption maximum |

| Emission Wavelength (λem) | Red-shifted compared to the absorption maximum | |

| Stokes Shift | Difference between λem and λex in nm or cm⁻¹ | |

| Quantum Yield (Φf) | A value between 0 and 1 | |

| Fluorescence Lifetime (τf) | Nanoseconds (ns) |

Advanced Analytical Techniques for Purity and Isomeric Characterization

Ensuring the purity and correct isomeric form of this compound is crucial for any application. A combination of chromatographic and spectroscopic techniques would be employed for this purpose.

Purity Determination: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of organic compounds. A validated HPLC method would be developed, specifying the column, mobile phase, flow rate, and detection wavelength. The purity would be determined by integrating the peak area of the main compound and any impurities. Gas Chromatography-Mass Spectrometry (GC-MS) could also be used to separate and identify any volatile impurities.

Isomeric Characterization: The substitution pattern on the benzophenone core gives rise to the possibility of several isomers. For example, the methoxy group could be at the 2- or 4-position, and the n-pentyl group could be at the 2'- or 3'-position. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structural and isomeric characterization.

¹H NMR: The chemical shifts, splitting patterns, and integration of the proton signals would confirm the substitution pattern. For instance, the protons on the methoxy-substituted ring would have characteristic shifts and coupling constants, as would the protons of the n-pentyl chain and the other aromatic ring.

¹³C NMR: The number of signals and their chemical shifts would confirm the number of unique carbon atoms and their chemical environments, further verifying the isomeric structure.

2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, providing definitive proof of the structure and ruling out other isomers.

Table 3: Analytical Techniques for Purity and Isomer Control

| Technique | Purpose | Key Parameters and Expected Results |

| HPLC | Purity Assessment | Retention time, peak purity analysis. A single sharp peak would indicate high purity. |

| GC-MS | Purity and Impurity Identification | Retention time and mass spectrum of the main peak and any impurity peaks. |

| ¹H NMR | Isomeric and Structural Confirmation | Chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values for all protons, confirming the substitution pattern. |

| ¹³C NMR | Isomeric and Structural Confirmation | Chemical shifts (δ) in ppm for all carbon atoms, confirming the carbon skeleton. |

| 2D NMR | Definitive Structural Elucidation | Correlation peaks in COSY, HSQC, and HMBC spectra establishing the complete bonding framework of the molecule. |

Computational Chemistry and Theoretical Modeling of 3 Methoxy 4 N Pentylbenzophenone

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into molecular geometry, orbital energies, and various electronic properties.

Density Functional Theory (DFT) for Molecular Orbitals (HOMO-LUMO) and EnergeticsDensity Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like 3-Methoxy-4'-n-pentylbenzophenone, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to optimize the molecular geometry and calculate key electronic parameters.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's kinetic stability and its ability to participate in charge transfer interactions. A smaller gap generally suggests higher reactivity.

Table 4.1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | (Value in eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | (Value in eV) |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO | (Value in eV) |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | (Value in eV) |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | (Value in eV) |

| Global Hardness (η) | Resistance to change in electron distribution | (Value in eV) |

| Global Softness (S) | Reciprocal of global hardness | (Value in eV-1) |

| Electronegativity (χ) | Power of an atom to attract electrons | (Value in eV) |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. For this compound, MD simulations would provide insights into its conformational flexibility, particularly the rotation around the carbonyl bridge and the flexibility of the n-pentyl chain. By simulating the molecule in different environments (e.g., in a solvent or in a condensed phase), it is possible to understand how intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, influence its structure and dynamics. Such simulations are crucial for understanding the behavior of the molecule in realistic conditions, which can differ significantly from the gas-phase calculations in quantum chemistry.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods are frequently used to predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For this compound, theoretical calculations could predict:

Infrared (IR) and Raman Spectra: By calculating the vibrational frequencies, it is possible to generate theoretical IR and Raman spectra. These can be compared with experimental spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method and compared with experimental NMR data to confirm the molecular structure.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the molecule's absorption of light.

Reaction Pathway Analysis and Mechanistic Insights through Computational Methods

Computational methods can be employed to explore the potential reaction pathways and mechanisms involving this compound. By calculating the potential energy surface for a reaction, it is possible to identify transition states and intermediates, and to determine the activation energies. This would be valuable for understanding, for example, the mechanism of its synthesis or its degradation pathways under specific conditions.

Theoretical Frameworks for Charge Transport and Excitation Energy Transfer

The electronic properties of benzophenone (B1666685) derivatives make them interesting for applications in materials science, such as organic electronics. Theoretical frameworks can be used to model charge transport and excitation energy transfer in materials containing this compound.

Charge Transport: Models based on Marcus theory or polaron theory could be used to calculate charge hopping rates between adjacent molecules in a solid state, providing insights into the material's potential as a semiconductor.

Excitation Energy Transfer: Mechanisms such as Förster Resonance Energy Transfer (FRET) or Dexter energy transfer could be modeled to understand how electronic excitation energy is transferred between molecules. This is particularly relevant for applications in organic light-emitting diodes (OLEDs) or photovoltaics. The calculation of reorganization energies and electronic coupling integrals would be essential for these models.

While no specific research on this compound is currently available, the application of these computational methodologies would undoubtedly provide a deep and detailed understanding of its chemical and physical properties.

Photophysical and Photochemical Mechanisms of 3 Methoxy 4 N Pentylbenzophenone

Photoexcitation Processes and Singlet State Dynamics

The journey into the photochemistry of 3-Methoxy-4'-n-pentylbenzophenone begins with the absorption of a photon, typically in the UV region of the electromagnetic spectrum. This absorption promotes the molecule from its ground electronic state (S₀) to a higher energy singlet excited state (Sₙ, where n ≥ 1). For benzophenones, the lowest energy absorption band corresponds to the promotion of a non-bonding electron from the carbonyl oxygen to an antibonding π* orbital, resulting in an n,π* singlet excited state (S₁). This transition is formally forbidden by symmetry but is observed with a moderate molar extinction coefficient. At shorter wavelengths, more intense absorption bands corresponding to π,π* transitions are present.

Following initial excitation to a higher singlet state (Sₙ), the molecule typically undergoes rapid internal conversion (IC), a non-radiative process that deactivates it to the lowest singlet excited state, S₁, within the sub-picosecond to picosecond timescale. The dynamics of the S₁ state are of paramount importance as they dictate the subsequent photochemical pathways. For this compound, the S₁ state is expected to be of n,π* character, similar to the parent benzophenone (B1666685). The lifetime of the S₁ state in benzophenones is exceptionally short, typically on the order of picoseconds. acs.org This is due to a highly efficient process that competes with fluorescence: intersystem crossing.

Intersystem Crossing (ISC) Pathways to the Triplet State

Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of the molecule, from a singlet state (total spin = 0) to a triplet state (total spin = 1). Benzophenones are renowned for their near-unity quantum yield of ISC, meaning that almost every molecule that reaches the S₁ state is converted to the triplet state (T₁). acs.org This high efficiency is a direct consequence of the El-Sayed rules, which state that ISC is more favorable between states of different orbital character (e.g., n,π* and π,π*).

In benzophenone, the S₁(n,π) state is very close in energy to a higher triplet state, T₂(π,π). The spin-orbit coupling between these two states is strong, facilitating a rapid S₁ → T₂ transition. nih.govacs.org Following this, the molecule undergoes a rapid internal conversion from T₂ to the lowest triplet state, T₁(n,π). The entire process, S₁ → T₂ → T₁, occurs on a picosecond timescale. acs.org The presence of the methoxy (B1213986) group in this compound can influence the relative energies of the n,π and π,π* states. In polar solvents, the energy of the π,π* state is lowered, which can affect the ISC rate and even the nature of the lowest triplet state. nih.gov

A simplified Jablonski diagram illustrating these processes is presented below:

| Process | Initial State | Final State | Typical Timescale |

| Absorption | S₀ | Sₙ (n≥1) | Femtoseconds |

| Internal Conversion | Sₙ | S₁ | Sub-picoseconds |

| Intersystem Crossing | S₁(n,π) | T₂(π,π) → T₁(n,π*) | Picoseconds |

| Fluorescence | S₁ | S₀ | Nanoseconds (inefficient) |

| Phosphorescence | T₁ | S₀ | Milliseconds to seconds |

Characterization of Triplet Excited State Lifetime and Reactivity

The triplet state of this compound is the key intermediate in its photochemical reactions. Its properties, such as lifetime and reactivity, are crucial for understanding its chemical behavior.

The T₁(n,π) state of benzophenones behaves like a radical, with the half-filled n-orbital on the oxygen atom being electrophilic and the half-filled π-orbital being nucleophilic. The most characteristic reaction of the benzophenone triplet state is hydrogen abstraction from a suitable donor molecule (R-H) to form a ketyl radical. acs.org The n-pentyl substituent on one of the phenyl rings of this compound is a potential intramolecular hydrogen donor. However, intermolecular hydrogen abstraction from a solvent or another solute is also a common pathway.

The process can be represented as: BP(T₁) + R-H → [BP-H]• + R•

Here, BP(T₁) is the triplet state of the benzophenone derivative, [BP-H]• is the benzhydrol-type ketyl radical, and R• is a radical derived from the hydrogen donor. These generated radicals can initiate further chemical reactions, such as polymerization. mdpi.com The efficiency of hydrogen abstraction depends on the bond dissociation energy of the R-H bond and the electronic nature of the benzophenone triplet. Electron-donating groups, like the methoxy group, can influence the reactivity of the triplet state.

Once populated, the T₁ state can decay back to the ground state (S₀) via a radiative process known as phosphorescence. This T₁ → S₀ transition is spin-forbidden, resulting in a much longer lifetime for the triplet state compared to the singlet state. Benzophenone derivatives typically exhibit phosphorescence at low temperatures in rigid matrices, with lifetimes in the millisecond to second range. acs.orgnih.gov The phosphorescence spectrum provides information about the energy of the T₁ state.

Delayed fluorescence is a less common phenomenon where a molecule in the T₁ state can be promoted back to the S₁ state through thermal activation or triplet-triplet annihilation, followed by fluorescence. This process is more likely if the energy gap between the S₁ and T₁ states is small.

At high concentrations, the triplet state of a benzophenone derivative can be deactivated by interaction with a ground-state molecule of the same compound, a process known as self-quenching. Studies on substituted benzophenones have shown that this can occur via a reductive quenching mechanism where an electron-rich benzophenone quenches the triplet of another. researchgate.net The rate of self-quenching can be significant and can shorten the observed triplet lifetime.

The triplet state can also be quenched by other molecules through energy transfer. If a molecule with a lower triplet energy is present, the benzophenone triplet can transfer its energy, returning to the ground state and exciting the other molecule to its triplet state. This process is fundamental to photosensitization.

Mechanisms of Photoinitiation in Polymerization Processes

Benzophenone derivatives are widely used as Type II photoinitiators in free-radical polymerization. polymerinnovationblog.comresearchgate.net This process relies on the ability of the benzophenone triplet state to generate radicals through hydrogen abstraction, as described in section 5.3.1. In a typical Type II photoinitiating system, a co-initiator, usually an amine or an alcohol, is added. polymerinnovationblog.com

The mechanism proceeds as follows:

Excitation and ISC: The benzophenone derivative (PI) absorbs light and efficiently forms the triplet state (PI(T₁)).

Hydrogen Abstraction: The triplet photoinitiator abstracts a hydrogen atom from the co-initiator (e.g., an amine, R₂'NCH₂R''), generating a ketyl radical and an amine-derived radical. PI(T₁) + R₂'NCH₂R'' → [PI-H]• + R₂'NC•HR''

Initiation: The amine-derived radical (R₂'NC•HR'') is typically the primary species that initiates the polymerization of monomers (M), such as acrylates. R₂'NC•HR'' + M → R₂'N(CHR'')-M•

The ketyl radical is generally less reactive towards the monomer and may undergo dimerization or other termination reactions. The combination of a benzophenone derivative like this compound with a suitable co-initiator can create a highly efficient photoinitiation system for UV curing applications. rsc.org

The following table summarizes the key photochemical reactions of this compound:

| Reaction Type | Reactants | Products | Significance |

| Hydrogen Abstraction | BP(T₁) + R-H | [BP-H]• + R• | Radical generation, Photoinitiation |

| Self-Quenching | BP(T₁) + BP(S₀) | 2 BP(S₀) | Limits triplet lifetime at high concentrations |

| Energy Transfer | BP(T₁) + Q(S₀) | BP(S₀) + Q(T₁) | Photosensitization |

| Dimerization | 2 [BP-H]• | [BP-H]-[BP-H] | Termination reaction |

Influence of Substituent Effects (Methoxy, n-Pentyl) on Photoreactivity

The photophysical and photochemical behavior of this compound is intricately modulated by the electronic and steric influences of its substituents: the methoxy group at the 3-position and the n-pentyl group at the 4'-position. These substitutions on the benzophenone core alter the energy levels and characteristics of the excited states, thereby influencing the efficiency and pathways of subsequent photoreactions.

The photoreactivity of benzophenones is largely dictated by the nature of their lowest triplet excited state. In the parent benzophenone, the lowest triplet state (T₁) is of n-π* character. This state, where a non-bonding electron from the carbonyl oxygen is promoted to an antibonding π* orbital, imparts a radical-like character to the oxygen atom, making it highly efficient in abstracting hydrogen atoms from suitable donors. However, substituents on the aromatic rings can influence the relative energies of the n-π* and π-π* excited states.

Influence of the 3-Methoxy Group:

The methoxy group (-OCH₃) is an electron-donating group. When placed on the benzophenone rings, it can raise the energy of the π-π* excited state. However, its effect is highly position-dependent. While a methoxy group at the 4-position (para) is known to cause an inversion of the lowest triplet state to a less reactive π-π* configuration in polar solvents, the effect of a 3-methoxy (meta) substituent is more nuanced. rsc.org

Studies on meta-substituted benzophenones suggest that electron-donating groups can still influence photoreactivity. researchgate.net For instance, in the case of 3',5'-dimethoxybenzoin, the methoxy groups were found to stabilize the resulting radical species, leading to a higher quantum yield of photocleavage compared to the unsubstituted benzoin. nih.gov In the context of this compound, the 3-methoxy group is expected to have a moderate influence on the energy of the excited states. It is unlikely to cause a complete inversion to a π-π* lowest triplet state, meaning the molecule likely retains significant n-π* character in its T₁ state. However, the electron-donating nature of the methoxy group can subtly modulate the reactivity of the triplet state.

Influence of the 4'-n-Pentyl Group:

The n-pentyl group (-C₅H₁₁) is an electron-donating alkyl group. Its electronic effect on the benzophenone chromophore is relatively weak compared to the methoxy group. The primary influence of the n-pentyl group is steric and it also increases the hydrophobicity of the molecule. The presence of the alkyl chain does not significantly alter the fundamental electronic transitions of the benzophenone core. Therefore, the n-π* character of the lowest triplet state is largely preserved.

However, the n-pentyl group can play a role in the subsequent reactions of the excited state. The aliphatic C-H bonds within the n-pentyl chain could potentially act as intramolecular hydrogen donors, leading to intramolecular hydrogen abstraction reactions. This would compete with intermolecular hydrogen abstraction from a solvent or another solute. The efficiency of such an intramolecular process would depend on the conformation of the molecule and the distance between the carbonyl oxygen and the C-H bonds of the pentyl group.

Combined Effects on Photoreactivity:

The combined presence of the 3-methoxy and 4'-n-pentyl groups in this compound results in a molecule with a nuanced photoreactivity profile. The 3-methoxy group subtly modifies the electronic properties of the benzophenone core, while the 4'-n-pentyl group primarily influences its physical properties and provides potential sites for intramolecular reactions.

The photoreduction of benzophenones, a classic photochemical reaction, is expected to be influenced by these substituents. The rate of photoreduction is dependent on the n-π* character of the lowest triplet state. While the 3-methoxy group might slightly diminish this character, it is not expected to be as pronounced as a para-methoxy substituent. Therefore, this compound is likely to undergo photoreduction, though perhaps with a different efficiency compared to unsubstituted benzophenone.

The following table summarizes the expected influence of the substituents on the photophysical and photochemical properties of benzophenone.

| Property | Influence of 3-Methoxy Group | Influence of 4'-n-Pentyl Group | Expected Outcome for this compound |

| Excited State Character | Moderate influence, may slightly raise the energy of the π-π* state. | Minimal electronic effect, preserves n-π* character. | Predominantly n-π* lowest triplet state, allowing for efficient intersystem crossing. |

| Triplet State Energy | May cause a slight shift in energy levels. | Minor effect on triplet energy. | Triplet energy is expected to be similar to that of other alkyl-substituted benzophenones. |

| Photoreduction Quantum Yield | May slightly decrease the quantum yield compared to unsubstituted benzophenone due to electronic effects. | May provide a pathway for intramolecular hydrogen abstraction, competing with intermolecular processes. | The overall quantum yield will be a result of the interplay between electronic modulation by the methoxy group and potential intramolecular reaction pathways offered by the pentyl group. |

| Solvent Effects | The influence of the methoxy group on excited state ordering can be solvent-dependent. | Increases solubility in non-polar solvents. | Photoreactivity may show some dependence on solvent polarity, though less pronounced than for 4-methoxybenzophenone. |

Supramolecular Chemistry and Self Assembly of 3 Methoxy 4 N Pentylbenzophenone Derivatives

Principles of Non-Covalent Interactions in Benzophenone-Based Assemblies

The architecture of supramolecular assemblies is governed by a delicate balance of several non-covalent interactions. In the context of benzophenone (B1666685) derivatives, hydrogen bonding, π-π stacking, and van der Waals forces are the primary drivers of self-organization.

Hydrogen Bonding Interactions

Hydrogen bonding plays a crucial role in the assembly of benzophenone derivatives, particularly when functional groups capable of forming these bonds are present. For instance, the introduction of hydroxyl groups, such as in 2-hydroxybenzophenone, can significantly influence molecular interactions and chemical reactivity. acs.orgacs.orgnih.gov The 2-hydroxyphenyl group, for example, has been shown to facilitate ketimine formation by establishing both intramolecular and intermolecular hydrogen bonds, which lower activation barriers and stabilize the resulting products. acs.orgacs.orgnih.gov

In the solid state, the presence and nature of hydrogen bonds can be elucidated through techniques like FTIR spectroscopy. scholarsresearchlibrary.com For example, in benzophenone phenylhydrazone derivatives, intramolecular N-H···π hydrogen bonds have been observed, with their strength and geometry influenced by the presence of other functional groups like nitro groups. rsc.org Computational studies have also been employed to quantify the strength of intramolecular hydrogen bonds in various substituted benzophenones. nih.gov

Pi-Pi Stacking and Aromatic Interactions

Aromatic rings in benzophenone derivatives can engage in π-π stacking interactions, which are attractive, non-covalent interactions between the π-electron systems of adjacent rings. youtube.com These interactions are a combination of dispersion and electrostatic forces and are crucial in various fields, including materials science and molecular recognition. youtube.comnih.govlibretexts.org

The geometry of π-π stacking can be either face-to-face (sandwich) or offset. libretexts.org The strength and preference for a particular arrangement are influenced by the electronic nature of the substituents on the aromatic rings. For instance, electron-donating groups can increase the electron density of the π-system, making it more π-basic, while electron-withdrawing groups render it more π-acidic. nih.gov This modulation of the electrostatic potential can be harnessed to direct the self-assembly process. For example, mixing the π-acidic hexafluorobenzene (B1203771) with the π-basic mesitylene (B46885) results in the formation of a crystalline solid with alternating π-π stacked pillars. nih.gov

The relative position of substituents on the aromatic rings also has a significant impact on the strength of π-π stacking interactions. nih.gov Studies on triptycene (B166850) systems have shown that substituents in the ortho position can lead to a greater than 50% increase in the strength of these interactions compared to the para position, suggesting a direct interaction between the substituent and the adjacent aromatic ring. nih.gov

Van der Waals Forces and Hydrophobic Effects

The hydrophobic effect is another critical driving force, particularly in aqueous environments. It describes the tendency of nonpolar molecules or parts of molecules to aggregate in water to minimize their contact with water molecules. rsc.orgnih.gov This effect can be strong enough to induce cooperative self-assembly processes. nih.gov In the context of peptide self-assembly, the hydrophobic collapse of nonpolar side chains is a key event that drives the formation of larger structures like fibrils and hydrogels. nih.gov Increasing the hydrophobicity of side chains can enhance the kinetics of assembly and the mechanical rigidity of the resulting materials. nih.govrsc.org While aromatic interactions have often been highlighted, studies have shown that non-aromatic hydrophobic groups can also effectively drive self-assembly, indicating the fundamental importance of the hydrophobic effect. rsc.org

Molecular Design Strategies for Directed Self-Assembly

The rational design of molecules is paramount for controlling their self-assembly into desired supramolecular architectures. For benzophenone derivatives, this involves the strategic placement of functional groups to manipulate the non-covalent interactions discussed above.

One effective strategy is molecular hybridization, where different molecular motifs are combined to create new derivatives with enhanced properties. For example, novel benzophenone derivatives containing a thiazole (B1198619) heterocyclic nucleus have been designed and synthesized, demonstrating potential as anti-inflammatory agents. nih.govmdpi.com Similarly, conjugating photoactive benzophenone with self-assembling peptides like diphenylalanine has yielded nanostructured photocatalysts. rsc.orgunife.it

The introduction of specific functional groups can direct the assembly process. For instance, the incorporation of N-hydroxyalkylcarbamidsäureester groups in the ortho- or para-position of the benzophenone core can lead to polymers with specific adhesive properties. google.com The design of benzophenone derivatives bearing a naphthalene (B1677914) moiety has also led to the development of potent tubulin polymerization inhibitors with anticancer activity. nih.gov

The synthesis of these designed molecules often involves multi-step reactions. For example, benzophenone derivatives can be synthesized through Friedel-Crafts acylation, followed by further modifications to introduce the desired functional groups. mdpi.com Solid-phase peptide synthesis has been utilized for creating benzophenone-peptide conjugates. rsc.org

Formation and Characterization of Supramolecular Gels and Noodle Architectures

Under specific conditions, certain benzophenone derivatives and other self-assembling molecules can form supramolecular gels. These are viscoelastic materials composed of a three-dimensional network of self-assembled fibers that entrap a large amount of solvent. The formation of these gels is a manifestation of the underlying non-covalent interactions.

The properties of supramolecular gels can be tuned by altering the molecular structure of the gelator. For instance, the position of N-oxide moieties in pyridyl-N-oxide amides has been shown to be crucial for their interaction with salts and ions, leading to low-molecular-weight gelators (LMWGs) with tunable properties. nih.gov

A particularly interesting morphology that can arise from supramolecular assembly is the formation of "noodle" architectures. These are long, aligned hydrogel structures that can be formed by controlled extrusion of a pre-gel solution into a salt bath. nih.gov The metal ions in the bath can cross-link the self-assembled fibers, leading to enhanced mechanical properties. The type of metal ion used can significantly impact the properties of the resulting noodles, with some ions producing robust and flexible structures while others lead to more fragile ones. nih.gov

The characterization of these supramolecular structures relies on a variety of techniques. Scanning electron microscopy (SEM) is used to visualize the morphology of the self-assembled networks in xerogels. nih.gov Transmission electron microscopy (TEM) provides insights into the nanoscale morphology of self-assembled fibrils. nih.gov Spectroscopic methods like FTIR are used to probe the hydrogen bonding interactions within the assembly. scholarsresearchlibrary.com Rheological experiments are employed to determine the mechanical properties, such as stiffness and stability, of the gels. nih.govnih.gov

Co-crystallization and Covalent-Assisted Supramolecular Synthesis with Benzophenone Moieties

Co-crystallization is a powerful technique in crystal engineering that involves the formation of a crystalline solid containing two or more different molecular components in a stoichiometric ratio. acs.org This approach can be used to modify the physicochemical properties of materials and to create novel supramolecular architectures.

Benzophenone and its derivatives have been successfully used as components in co-crystals. acs.orgmdpi.com They can act as guest molecules encapsulated within host frameworks, with the interactions often driven by π-hole···π and metal···π interactions. mdpi.comelsevierpure.com The solution chemistry of the components is a critical factor that influences the nucleation and growth of co-crystals. acs.org

Liquid Crystalline Properties and Mesophase Behavior of 3 Methoxy 4 N Pentylbenzophenone Analogues

Investigation of Nematic Phase Formation and Stability

The nematic phase is the simplest of the liquid crystal phases, characterized by long-range orientational order of the molecules, but no positional order. For a molecule like 3-Methoxy-4'-n-pentylbenzophenone, the formation and stability of a nematic phase would be governed by a delicate balance of intermolecular forces. The rigid benzophenone (B1666685) core provides a structural anisotropy that is essential for liquid crystallinity.

Influence of Terminal Alkyl Chain Length (n-pentyl) on Mesomorphic Transitions

The n-pentyl chain in this compound plays a significant role in its mesomorphic behavior. Generally, in a homologous series of liquid crystals, increasing the length of the terminal alkyl chain tends to decrease the melting point and the nematic-isotropic transition temperature. This is because longer, flexible chains can disrupt the crystalline packing in the solid state and reduce the thermal energy required to overcome the orientational order of the nematic phase.

However, the effect is not always linear. An "odd-even" effect is often observed, where compounds with an odd number of carbon atoms in the alkyl chain have different transition temperatures and entropy changes compared to those with an even number. For a pentyl (n=5) chain, its flexibility would contribute to a lower melting point compared to shorter-chain analogues, potentially broadening the temperature range over which a liquid crystal phase might exist. In some homologous series, longer alkyl chains can also promote the formation of more ordered smectic phases at lower temperatures.

Positional and Electronic Effects of Methoxy (B1213986) Group on Liquid Crystallinity

The methoxy group (-OCH3) is a common substituent in liquid crystal design due to its influence on molecular polarity and shape. Its position on the benzophenone core is critical. In this compound, the methoxy group is in the 3-position. This lateral substitution can have several effects:

Increased Molecular Width: A lateral substituent increases the width of the molecule, which can disrupt the close packing of molecules and lower the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid).

Steric Hindrance: The methoxy group can sterically hinder the rotation around the phenyl-carbonyl bond, affecting the planarity of the benzophenone core and, consequently, the intermolecular interactions that stabilize the liquid crystal phase.

Orientational Ordering and Director Field Control in Liquid Crystal Systems

The degree of orientational order in a nematic liquid crystal is described by the order parameter, S. This parameter quantifies how well the long axes of the molecules are aligned with a common direction, known as the director. For a perfectly aligned system, S=1, while for a completely isotropic liquid, S=0. The orientational order of a material like this compound would be temperature-dependent, decreasing as the temperature approaches the nematic-isotropic transition.

Thermodynamic and Kinetic Analysis of Phase Transitions

The transitions between the crystalline, liquid crystalline, and isotropic phases are thermodynamic processes characterized by changes in enthalpy (ΔH) and entropy (ΔS). Differential Scanning Calorimetry (DSC) is a primary technique used to measure these thermodynamic parameters.

For a hypothetical phase transition sequence of Crystal → Nematic → Isotropic for this compound, one would expect to observe two distinct endothermic peaks in a DSC heating scan, corresponding to the melting and clearing transitions, respectively. The enthalpy of the nematic-isotropic transition is typically much smaller than the enthalpy of melting.

Kinetic studies of these phase transitions would provide information on the rates of nucleation and growth of the different phases. These kinetics can be influenced by factors such as the cooling/heating rate and the presence of impurities.

Integration of this compound as a Host Material in Liquid Crystal Composites

Liquid crystal materials are often used as hosts for other molecules ("guests") to create functional composites. For instance, dichroic dyes can be dissolved in a liquid crystal host for applications in guest-host displays. The orientation of the dye molecules follows that of the liquid crystal host, allowing for the modulation of light absorption by applying an electric field.

An isomer of the target compound, 4-Pentylphenyl 4-methoxybenzoate, is known to act as a host material for luminophores. acs.org This suggests that this compound could also serve as a host material. Its effectiveness as a host would depend on its ability to dissolve the guest molecules without significantly disrupting its own liquid crystalline phase and to effectively align the guest molecules.

Molecular Design Principles for Organic Electronic Applications Utilizing 3 Methoxy 4 N Pentylbenzophenone Derivatives

Fundamental Charge Transport Mechanisms in Organic Semiconductors

Charge transport in organic semiconductors, materials composed primarily of carbon-based molecules or polymers, is a complex process that differs significantly from that in traditional inorganic semiconductors like silicon. researchgate.net The efficiency of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) is fundamentally dependent on how well charge carriers (electrons and holes) can move through the material. mdpi.com In materials like 3-Methoxy-4'-n-pentylbenzophenone and its derivatives, charge transport is primarily governed by two key mechanisms: hopping transport and superexchange-mediated charge transfer.

Hopping Transport and Mobility Considerations

Due to the inherently disordered nature of many organic materials, charge carriers are typically localized on individual molecules or segments of a polymer chain. researchgate.net Instead of moving freely in energy bands as in crystalline inorganic semiconductors, they "hop" from one localized state to another. researchgate.netscialert.net This process, known as hopping transport, is a thermally activated phenomenon where charge carriers jump between adjacent molecules. mines.edu The efficiency of this process is highly dependent on temperature, with higher temperatures generally leading to increased hopping rates and improved charge mobility. mines.edu

Charge carrier mobility (µ) is a critical parameter that quantifies how quickly a charge carrier can move through a material under the influence of an electric field. mines.edu In the context of hopping transport, mobility is influenced by several factors:

Energetic Disorder: Variations in the energy levels of the localized states, arising from conformational differences and environmental effects, create an energy landscape that charge carriers must navigate. researchgate.net

Intermolecular Electronic Coupling: The strength of the electronic interaction between neighboring molecules determines the probability of a charge carrier successfully hopping between them.

Reorganization Energy: This is the energy required to adjust the molecular geometry of a molecule when it gains or loses a charge. Lower reorganization energies facilitate faster charge transfer rates and, consequently, higher mobility. mines.edu

The relationship between these factors is often described by Marcus Theory, which provides a framework for understanding the rate of electron transfer between molecules. mines.edu For disordered organic semiconductors, analytical models have been developed that incorporate both energetic disorder and polaronic effects (distortions in the molecular structure due to the presence of a charge) to describe hopping transport. aps.org The mobility in such systems often shows a characteristic temperature dependence, which helps to distinguish hopping from other transport mechanisms. rsc.org

| Parameter | Description | Impact on Hopping Transport |

| Temperature | A measure of the average kinetic energy of the molecules. | Higher temperatures increase the thermal energy available for carriers to overcome energy barriers, thus increasing hopping probability and mobility. mines.edu |

| Energetic Disorder | Variations in the site energies of molecules within the material. | Increased disorder creates more "traps" and energy barriers, impeding charge movement and lowering mobility. researchgate.net |

| Reorganization Energy | The energy cost associated with geometric changes in a molecule upon gaining or losing a charge. | Lower reorganization energy leads to a smaller energy barrier for hopping, resulting in higher charge transfer rates and mobility. mines.edu |

| Electronic Coupling | The strength of the electronic interaction between adjacent molecules. | Stronger coupling increases the probability of a charge carrier hopping between molecules, enhancing mobility. |

Superexchange-Mediated Charge Transfer

In multicomponent organic systems, such as donor-acceptor (D-A) blends, direct hopping between two distant donor molecules (or two acceptor molecules) may be inefficient. rsc.org In such cases, charge transfer can be mediated by an intermediary molecule through a mechanism known as superexchange. rsc.orgnih.gov This is an indirect exchange coupling where the bridging molecule (e.g., an acceptor molecule between two donor molecules) facilitates the transfer of charge. rsc.orgnih.gov

In a D-A-D array, a hole can effectively "hop" from the first donor to the second, even if they are not in direct contact, by utilizing the virtual electronic states of the bridging acceptor molecule. rsc.org The efficiency of this process depends on the energy alignment of the donor and acceptor orbitals and the electronic coupling between them. rsc.org This superexchange mechanism can play a crucial role in the charge transport properties of D-A cocrystals and copolymers, enabling efficient charge transport even when the like-molecules are not directly adjacent. rsc.org This mechanism is particularly relevant in systems where the arrangement of molecules might otherwise hinder efficient charge transport pathways. rsc.org

Molecular Engineering for Tunable Electronic Properties

The electronic properties of organic semiconductors are not fixed but can be precisely tuned through careful molecular design. This "molecular engineering" approach allows for the synthesis of materials with optimized characteristics for specific applications. For benzophenone (B1666685) derivatives like this compound, modifications to the molecular structure can significantly alter key electronic parameters.

Electronic Structure Modulation through Substituent Effects

The addition of substituent groups to a core molecular structure is a powerful tool for modulating its electronic properties. nih.gov Substituents can exert their influence through two primary mechanisms:

Inductive Effects: These are transmitted through the sigma (σ) bonds of the molecule. Electronegative or electropositive groups can pull or push electron density, respectively, altering the electron distribution throughout the molecule. scialert.net

Resonance (Mesomeric) Effects: These occur in conjugated systems and involve the delocalization of pi (π) electrons between the substituent and the core structure. scialert.netnih.gov

In this compound, the methoxy (B1213986) (-OCH3) and n-pentyl (-C5H11) groups play a crucial role in defining its electronic character. The methoxy group, for instance, can donate electron density to the aromatic ring through resonance, which can affect the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.comnih.gov The n-pentyl group, being an alkyl chain, primarily acts as a weak electron-donating group through induction and also influences the material's solubility and morphology. sci-hub.se By strategically choosing and placing different substituent groups on the benzophenone core, it is possible to fine-tune the HOMO/LUMO energy levels, the energy gap, and the charge injection/transport properties of the resulting material. nih.gov

| Substituent Group | Primary Electronic Effect | Potential Impact on Benzophenone Core |

| Methoxy (-OCH3) | Electron-donating (Resonance) | Increases electron density in the aromatic ring, can raise the HOMO energy level. mdpi.com |

| n-Pentyl (-C5H11) | Weak electron-donating (Inductive) | Minor electronic perturbation, primarily influences physical properties like solubility and film morphology. |

| Nitro (-NO2) | Strong electron-withdrawing | Decreases electron density, can lower both HOMO and LUMO energy levels. mdpi.com |

| Halogens (-F, -Cl, -Br) | Electron-withdrawing (Inductive) | Lowers energy levels and can influence intermolecular interactions. |

Impact of Molecular Conformation on Charge Delocalization

The three-dimensional arrangement of a molecule, or its conformation, has a profound impact on its electronic properties, particularly on charge delocalization. researchgate.netrsc.org In benzophenone derivatives, a key conformational feature is the twist angle between the two phenyl rings. researchgate.netresearchgate.net Due to steric hindrance between the rings, they are not coplanar. researchgate.net This twist angle disrupts the π-conjugation across the entire molecule, affecting the extent of electron delocalization. scialert.net

A smaller twist angle generally allows for better overlap of the π-orbitals between the rings, leading to more effective delocalization of electrons. rsc.org Conversely, a larger twist angle results in more localized electronic states. researchgate.net The degree of charge delocalization is directly linked to the efficiency of charge transport; greater delocalization often leads to higher charge carrier mobility. The specific substituents on the benzophenone rings can influence this twist angle. For example, bulky groups in the ortho positions (adjacent to the carbonyl bridge) can increase the steric hindrance and force a larger twist angle. researchgate.net Therefore, by carefully selecting substituents, one can control the molecular conformation and, in turn, manage the degree of charge delocalization to optimize the material for electronic applications. researchgate.net

Role as Photoinitiators in the Fabrication of Organic Electronic Devices

Benzophenone and its derivatives are widely recognized for their photochemical activity and are frequently employed as photoinitiators, particularly for free-radical polymerization. This property is crucial in the fabrication of organic electronic devices, where photolithography and other light-based patterning techniques are used to define the device architecture.

A photoinitiator is a molecule that, upon absorbing light, generates reactive species (such as free radicals) that can initiate a chemical reaction, like polymerization. Benzophenone derivatives typically function as Type II photoinitiators. In this mechanism, the benzophenone molecule absorbs a photon (typically UV light), which promotes it to an excited singlet state. It then rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state. This excited triplet state does not decompose itself but instead abstracts a hydrogen atom from a co-initiator, often an amine or an alcohol. This process generates a reactive free radical from the co-initiator, which then initiates the polymerization of monomers, such as acrylates, to form a solid polymer film.

The efficiency of a benzophenone-based photoinitiator is influenced by its absorption properties and the quantum yield of intersystem crossing. Molecular engineering, through the addition of substituents like the methoxy and n-pentyl groups in this compound, can be used to modify the absorption spectrum, potentially shifting it to longer wavelengths (e.g., visible light) and enhancing the molar extinction coefficient. This allows for the use of different light sources, such as LEDs, in the fabrication process. The ability to precisely control polymerization in specific areas using light makes these compounds valuable for creating the patterned layers required in complex electronic devices.

Theoretical Evaluation of Device Performance Parameters in Organic Thin-Film Transistors (OTFTs)

The molecular structure of this compound features a benzophenone core, a methoxy (-OCH3) group, and an n-pentyl (-C5H11) group. The benzophenone core itself provides a conjugated system that can facilitate charge transport. The nature and position of the substituents play a crucial role in modulating the electronic properties.

The methoxy group is an electron-donating group. Its presence is expected to raise the Highest Occupied Molecular Orbital (HOMO) energy level of the molecule. A higher HOMO level generally facilitates hole injection from common electrodes like gold. Conversely, the n-pentyl group is a weak electron-donating group with a primary role in influencing the material's solubility and morphology. Good solubility is advantageous for solution-based processing of thin films, a common fabrication method for OTFTs. The long alkyl chain can also promote more ordered molecular packing in the solid state, which is beneficial for efficient charge transport.

Computational studies on substituted benzophenones have shown a linear relationship between the experimentally measured reduction potentials and the calculated Lowest Unoccupied Molecular Orbital (LUMO) energies. This suggests that the electronic effects of different substituents can be predicted, which is important for understanding the charge injection and transport characteristics of the material. For this compound, the combination of the methoxy and n-pentyl groups would likely result in a molecule with electronic properties that could be tuned for specific OTFT applications.

The reorganization energy is another critical parameter that influences charge mobility. It represents the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy is desirable for higher charge mobility. The flexible n-pentyl chain in this compound might contribute to a slightly higher reorganization energy compared to a more rigid molecule, which could be a trade-off for improved processability.

The nature of charge transport in organic semiconductors can be p-type (hole-transporting), n-type (electron-transporting), or ambipolar. The introduction of electron-donating groups like methoxy tends to favor p-type conductivity. Therefore, it is hypothesized that this compound would likely exhibit p-channel behavior in an OTFT.

| Structural Feature | Theoretical Influence on OTFT Parameters | Rationale |

|---|---|---|

| Benzophenone Core | Provides a conjugated backbone for charge transport. | The aromatic rings and the carbonyl group create a delocalized π-electron system. |

| 3-Methoxy Group (-OCH3) | Potentially increases hole mobility and lowers the threshold voltage for p-type behavior. | As an electron-donating group, it raises the HOMO level, facilitating hole injection. |

| 4'-n-Pentyl Group (-C5H11) | Improves solubility for solution processing and can influence thin-film morphology. | Long alkyl chains enhance solubility in organic solvents and can promote ordered molecular packing. |

Design Considerations for Organic Light-Emitting Diode (OLED) Components (e.g., Host-Guest Systems)

In the realm of OLEDs, benzophenone derivatives have been explored for their potential as both host and guest materials in the emissive layer. The design of these components is critical for achieving high efficiency, stability, and desired emission color.

When used in a host-guest system, the benzophenone derivative can either be the host matrix or the emissive dopant (guest). If this compound were to be used as a host material, several key properties would need to be considered. A suitable host material should have a high triplet energy to effectively confine the triplet excitons on the guest molecules in phosphorescent OLEDs (PhOLEDs). The benzophenone moiety is known for its relatively high triplet energy, making its derivatives promising candidates for host materials. The wide bandgap of benzophenone-based materials also allows for the hosting of a variety of colored phosphorescent emitters.

The methoxy and n-pentyl substituents on the this compound molecule would influence its suitability as a host. The n-pentyl group would again be beneficial for solution processability, enabling the fabrication of OLEDs via techniques like spin-coating or inkjet printing. The methoxy group could affect the charge-carrying properties of the host, which is important for maintaining a balanced charge injection and transport within the emissive layer, a crucial factor for high efficiency.

If this compound were to be considered as a guest emitter, its photoluminescent properties would be of primary importance. The benzophenone core itself is a classical phosphor with high intersystem crossing efficiency. This characteristic is compelling for the development of Thermally Activated Delayed Fluorescence (TADF) emitters, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies. The substituents would modulate the emission wavelength and quantum yield. The electron-donating methoxy group would likely cause a red-shift in the emission spectrum compared to unsubstituted benzophenone.

Research on bicarbazole-benzophenone based derivatives has demonstrated their potential as blue emitters in OLEDs. In these systems, the benzophenone unit acts as an electron-acceptor. When dispersed in a host material like 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP), these derivatives have shown good device performance. For instance, an OLED device containing 15 wt% of a guest 4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenone achieved a maximum brightness of 3581 cd/m², a current efficiency of 5.7 cd/A, and an external quantum efficiency of 2.7%. researchgate.net This highlights the importance of optimizing the doping concentration of the guest in the host material to achieve efficient energy transfer and prevent self-quenching.

The design of the device architecture is also a critical consideration. A typical OLED structure consists of multiple layers, including an anode, a hole injection layer (HIL), a hole transport layer (HTL), an emissive layer (EML), an electron transport layer (ETL), an electron injection layer (EIL), and a cathode. The energy levels (HOMO and LUMO) of each layer must be carefully aligned to ensure efficient charge injection and transport to the emissive layer where recombination occurs.

| Benzophenone Derivative | Role in OLED | Host Material | Dopant Concentration (wt%) | Maximum Brightness (cd/m²) | Current Efficiency (cd/A) | External Quantum Efficiency (%) |

|---|---|---|---|---|---|---|

| 4-(9'-{2-ethylhexyl}-[3,3']-bicarbazol-9-yl)benzophenone | Guest (Emitter) | CBP | 15 | 3581 | 5.7 | 2.7 |

Q & A

Q. What synthetic methodologies are most effective for producing high-purity 3-Methoxy-4'-n-pentylbenzophenone, and what purification techniques are recommended?

- Methodological Answer: The synthesis typically involves Friedel-Crafts acylation , where 4-n-pentylbenzoyl chloride reacts with 3-methoxyphenyl ether using AlCl₃ as a catalyst. Key steps:

- Catalyst activation : Pre-activate AlCl₃ in anhydrous dichloromethane at 0–5°C to enhance reactivity .

- Purification : Use silica gel column chromatography with a hexane/ethyl acetate gradient (9:1 to 7:3). Confirm purity (≥98%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Common pitfalls: Steric hindrance from the pentyl chain may require extended reaction times (24–48 hours) or reflux at 40–50°C .

Q. What analytical techniques are suitable for characterizing this compound in environmental matrices?

- Methodological Answer: Solid-phase extraction (SPE) coupled with LC-MS is optimal:

- SPE sorbents : Oasis HLB cartridges (60 mg, 3 cc) achieve >90% recovery in wastewater .

- LC conditions : Use a C18 column with gradient elution (acetonitrile/water + 0.1% formic acid).

- MS parameters : Electrospray ionization (ESI−) at m/z 298.2 (base peak) with isotopic internal standards (e.g., BP-3-d5) .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental NMR data and computational models for structural elucidation?

- Methodological Answer: Discrepancies often arise from conformational flexibility. Strategies include:

- Multi-nuclear NMR : Acquire ¹³C-DEPT and 2D HSQC spectra to confirm connectivity. Methoxy groups appear at δ ~55–56 ppm in ¹³C NMR .

- Variable-temperature NMR : Conduct at −20°C to slow conformational changes, splitting peaks into distinct signals .

- X-ray crystallography : Resolve absolute configuration if crystals form (e.g., nitro group coplanarity in analogs) .

Q. What methodologies assess the environmental persistence of this compound in aquatic systems?

- Methodological Answer: Photodegradation studies under simulated sunlight:

- Light source : Xenon arc lamp (290–400 nm, 765 W/m² irradiance) .

- Degradation monitoring : Analyze aliquots via LC-MS to detect products (e.g., demethylated or hydroxylated derivatives, m/z shifts ±14–16 Da) .